N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
The compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS No. 899732-09-3) is a small-molecule derivative featuring a benzothiazole core linked to a piperidine-4-carboxamide scaffold via a phenyl group. Its molecular formula is C23H21N3O3S3, with a molecular weight of 483.636 g/mol . The structure includes a thiophene-2-sulfonyl group attached to the piperidine ring, distinguishing it from analogs with phenylsulfonyl or other heterocyclic substituents.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3/c27-22(16-11-13-26(14-12-16)32(28,29)21-6-3-15-30-21)24-18-9-7-17(8-10-18)23-25-19-4-1-2-5-20(19)31-23/h1-10,15-16H,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEYTFGWEFGVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H21N3O3S3
- Molecular Weight : 483.6 g/mol
- CAS Number : 899732-09-3
The structure includes a benzothiazole moiety linked to a thiophene sulfonamide and a piperidine carboxamide, which contributes to its biological activity.
Target Interactions
The primary biological target for this compound appears to be related to its anti-tubercular activity. It has been shown to inhibit the enzyme DprE1, crucial for the survival of Mycobacterium tuberculosis (M. tuberculosis) .
Mode of Action
The inhibition mechanism involves disrupting essential metabolic pathways in M. tuberculosis, leading to bacterial cell death. The compound's efficacy can vary based on environmental conditions and specific molecular interactions .
Pharmacokinetics
Recent studies have indicated that the pharmacokinetic profile of this compound is favorable for therapeutic use. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest good absorption and low toxicity in human cell lines .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains, particularly M. tuberculosis. In vitro studies have demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Cytotoxicity Studies
Cytotoxicity assessments on HEK-293 (human embryonic kidney) cells show that the compound is non-toxic at effective concentrations used for anti-tubercular activity . This suggests a favorable safety profile for potential therapeutic applications.
Case Studies and Research Findings
- Anti-Tubercular Efficacy : A study highlighted the synthesis of several benzothiazole derivatives, including this compound, which showed promising activity against M. tuberculosis. The most active compounds were further evaluated for their cytotoxicity and molecular interactions through docking studies .
- Enzyme Inhibition : Another research effort focused on evaluating the enzyme inhibitory effects of related compounds bearing similar structural motifs. The results indicated potential applications in treating diseases linked to enzyme dysregulation .
Comparative Analysis with Related Compounds
| Compound Name | Activity | IC50 (μM) | Toxicity |
|---|---|---|---|
| This compound | Anti-tubercular | 1.35 - 2.18 | Non-toxic |
| Pyrazinamide | Anti-tubercular | 0.5 - 1.0 | Moderate |
| Benzothiazole Derivative A | Antimicrobial | 5 - 10 | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamide backbone but differ in the sulfonyl substituents attached to the piperidine nitrogen. Below is a detailed comparison:
Key Observations
Halogenated phenylsulfonyl derivatives (e.g., 3,5-difluoro in ) exhibit electron-withdrawing effects, which may improve stability but reduce solubility. Dimethoxyphenylsulfonyl groups (e.g., ) increase steric bulk and electron density, which could hinder enzyme active-site penetration.
Synthetic Efficiency: Yields for phenylsulfonyl analogs range widely (16–75%), with 2,4-dimethylphenylsulfonyl derivatives achieving the highest yield (75%) .
Biological Activity :
- While direct biological data for the main compound is absent, structurally related 1,2,4-triazole-benzothiazole hybrids (e.g., 6-fluoro and 6-methyl derivatives) demonstrate potent antibacterial activity against S. aureus and M. tuberculosis .
- Thiophene-sulfonyl groups, as in the main compound, are less common in reported inhibitors, suggesting a niche role in targeting sulfur-rich enzymes like MMPs or proteases .
Table 2: Pharmacological Potential of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
